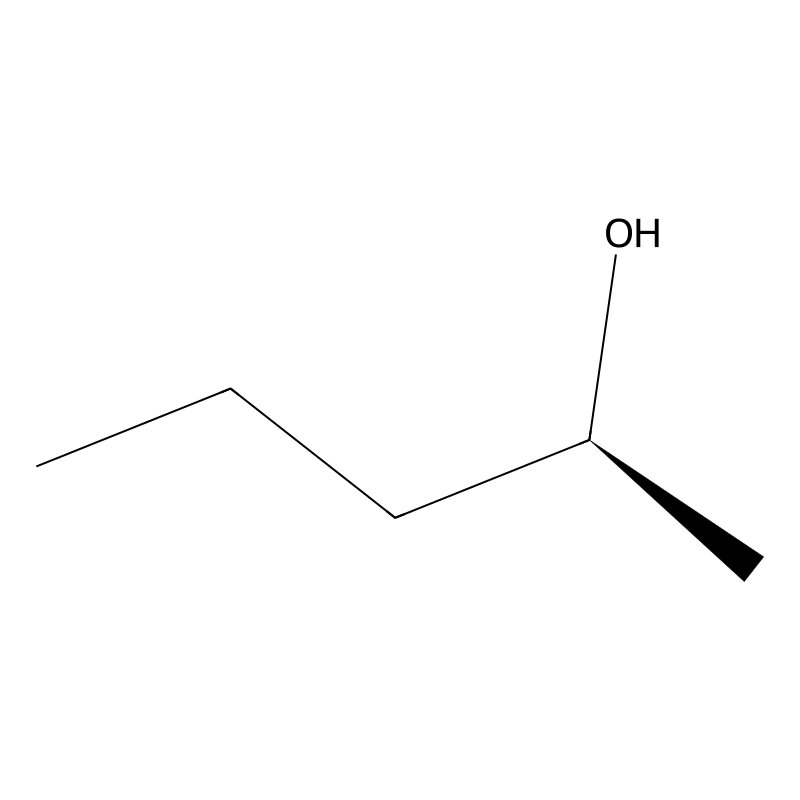(S)-(+)-2-Pentanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
(S)-(+)-2-Pentanol can serve as a chiral building block in organic synthesis. Its chiral center allows researchers to control the stereochemistry of their target molecules. This is particularly important in the development of pharmaceuticals and other biologically active compounds, where chirality can significantly impact their properties. For instance, (S)-(+)-2-Pentanol can be used as a starting material for the synthesis of enantiomerically pure alcohols, amines, and esters ().
Solvent:
Due to its polarity and miscibility with water and organic solvents, (S)-(+)-2-Pentanol finds use as a solvent in various research applications. It can be employed in extraction processes, crystallization procedures, and as a reaction medium for specific reactions ().
Chiral Recognition:
The chiral nature of (S)-(+)-2-Pentanol makes it a potential candidate for the development of chiral recognition materials. These materials can be used to differentiate between enantiomers of other molecules, which is crucial in analytical chemistry and separation science ().
Asymmetry Studies:
As a chiral alcohol, (S)-(+)-2-Pentanol can be utilized in asymmetry studies to investigate the efficiency and selectivity of asymmetric reactions. These studies are essential for understanding the mechanisms of stereoselective synthesis and developing new methods for creating enantiomerically enriched compounds ().
(S)-(+)-2-Pentanol, also known as (S)-2-pentanol, is a chiral alcohol with the molecular formula and a molecular weight of approximately 88.15 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a five-carbon chain, making it a secondary alcohol. The compound is notable for its chirality, existing in two enantiomeric forms: (R)-2-pentanol and (S)-2-pentanol. The (S) form is particularly significant in various chemical applications due to its unique properties and biological activity.
Currently, there is limited scientific research on the specific mechanism of action of (S)-(+)-2-Pentanol in biological systems. However, its amphiphilic nature suggests it might interact with cell membranes or act as a precursor for other bioactive molecules in certain plants []. Further research is needed to elucidate its role in these contexts.
(S)-(+)-2-Pentanol is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions.
- Toxicity: Limited data is available on the oral or inhalation toxicity of (S)-(+)-2-Pentanol. However, studies suggest low to moderate toxicity.
- Flammability: Flash point is 43 °C, indicating flammability. Proper handling and storage are crucial to prevent fire hazards.
- Acid-Catalyzed Dehydration: Under acidic conditions, (S)-2-pentanol can undergo dehydration to form alkenes.
- Oxidation: This alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
- Nucleophilic Substitution: It can react with nucleophiles, such as thiolates, to produce thioethers or thiols. For instance, converting (R)-2-pentanol tosylate with sodium hydrosulfide yields (S)-2-pentanethiol .
(S)-(+)-2-Pentanol has been studied for its potential biological activities. It serves as a key chiral intermediate in the synthesis of various pharmaceuticals, including compounds aimed at treating Alzheimer's disease by inhibiting β-amyloid peptide release or synthesis . Its enantiomeric purity is crucial for ensuring the desired biological effects in therapeutic applications.
Several methods exist for synthesizing (S)-(+)-2-pentanol:
- Kinetic Resolution: The most common method involves the kinetic resolution of racemic 2-pentanol using specific enzymes such as Novozyme 435 in the presence of acyl donors like vinyl butyrate. This method can achieve high enantiomeric excess (up to 99%) in relatively short reaction times .
- Hydration of Alkenes: (S)-2-Pentanol can also be synthesized from 1-pentene through acid-catalyzed hydration, which generates a more stable secondary carbocation leading to the formation of the alcohol .
- Reduction Reactions: The reduction of ketones or aldehydes can yield (S)-2-pentanol as well.
(S)-(+)-2-Pentanol finds numerous applications across various fields:
- Pharmaceuticals: It is used as an intermediate in synthesizing drugs, particularly those targeting neurodegenerative diseases.
- Flavor and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumery and flavoring agents.
- Chemical Synthesis: It serves as a building block in organic synthesis for producing more complex molecules.
Research into the interactions of (S)-(+)-2-pentanol has revealed its role in enzyme-catalyzed reactions and its influence on biological pathways. Studies have shown that its enantiomeric form significantly affects enzyme selectivity and reaction kinetics, which is vital for optimizing synthetic routes in pharmaceutical development .
(S)-(+)-2-Pentanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Chiral Center | Unique Features |
|---|---|---|---|
| (R)-2-Pentanol | C5H12O | Yes | Faster enantiomer; less biologically active |
| 1-Pentanol | C5H12O | No | Primary alcohol; different reactivity |
| 3-Pentanol | C5H12O | No | Secondary alcohol; different stereochemistry |
| 2-Hexanol | C6H14O | Yes | Longer carbon chain; different applications |
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








